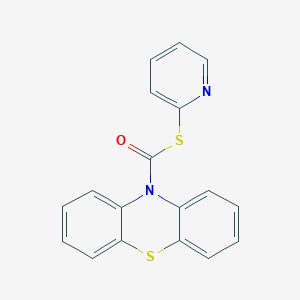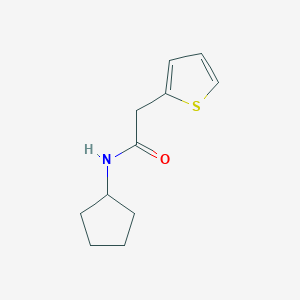![molecular formula C17H24N2O2 B5571888 4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)
4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate processes such as ring-closing metathesis and radical cyclization to afford bicyclic products, showcasing the complexity and versatility in creating similar structures (Clive & Cheng, 2001). These methodologies can potentially be applied or adapted for synthesizing the target compound, highlighting the importance of innovative synthetic strategies in chemical research.
Molecular Structure Analysis
Studies involving molecular structure characterization often utilize techniques like X-ray diffraction (XRD), FT-IR, UV-VIS, and NMR spectroscopy. For instance, Gültekin et al. (2020) synthesized and characterized a related compound, providing insights into its local & global chemical activities and molecular properties (Gültekin et al., 2020). This approach is crucial for understanding the spatial arrangement and electronic structure, which are fundamental for predicting reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds are explored through various reactions, including insert reactions with isocyanides for constructing aminomethylidene isoxazolone derivatives, as demonstrated by Zhu et al. (2019) (Zhu et al., 2019). Such studies offer a glimpse into the reactivity patterns and potential applications of the target compound in synthesizing biologically active molecules.
Physical Properties Analysis
The physical properties of related compounds, such as their phase behavior, crystallinity, and supramolecular structuring, are studied to understand their behavior under different conditions. Grelska et al. (2022) investigated the supramolecular structure of phenyl derivatives of butanol isomers, providing valuable information on the effect of aromatic substitution on hydrogen bonding and molecular organization (Grelska et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability, and functional group transformations, are central to understanding a compound's utility. For example, the work by Rajanarendar et al. (2009) on synthesizing isoxazolyl thiazolyl thiazolidinones highlights the chemical versatility and potential of compounds containing isoxazole moieties for generating diverse structures (Rajanarendar et al., 2009).
Applications De Recherche Scientifique
Nematic Phases in Liquid Crystals
Research by Debnath et al. (2013) in the field of liquid crystals reveals that compounds with certain structural features, similar to the molecule , can exhibit nematic phases. These phases are significant in the development of liquid crystal displays and other technologies requiring controlled light modulation. The study focused on bent-core liquid crystals with polar cyano and nitro moieties, highlighting the potential of similar structures in creating wide temperature range nematic phases (Debnath et al., 2013).
Ionic Liquid Solvent Properties
Carda‐Broch et al. (2003) investigated the solvent properties of ionic liquids, which are pertinent to understanding the behavior and applications of various compounds, including the one . Their study provides insights into the distribution coefficients of compounds in ionic liquid/water and ionic liquid/heptane systems, which is crucial for applications in green chemistry and separation processes (Carda‐Broch et al., 2003).
Biofuel Potential
Cann and Liao (2009) explored the potential of pentanol isomers, similar to the compound , in biofuel applications. They highlighted the use of metabolic engineering in microorganisms to produce these isomers, underscoring the relevance of such compounds in sustainable energy solutions (Cann & Liao, 2009).
Reactions in Organic Synthesis
Nitta et al. (1985) studied the reactions of certain compounds, including those structurally related to 4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol, in organic synthesis. Their research offers insights into mechanisms and potential applications in synthesizing various organic compounds (Nitta, Yi, & Kobayashi, 1985).
Propriétés
IUPAC Name |
2-methyl-4-[4-[[methyl(1,2-oxazol-3-ylmethyl)amino]methyl]phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,20)10-8-14-4-6-15(7-5-14)12-19(3)13-16-9-11-21-18-16/h4-7,9,11,20H,8,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVUNFFHFRBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN(C)CC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[(3-Isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)
![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)